4-Carboxypyrazole

Description

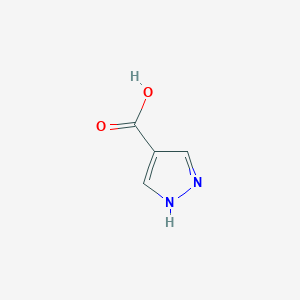

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBBXSASDSZJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191150 | |

| Record name | 1H-Pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37718-11-9 | |

| Record name | Pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37718-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037718119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOXYPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJZ84GV8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Carboxypyrazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Carboxypyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxypyrazole, also known as 1H-pyrazole-4-carboxylic acid, is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of functional molecules. Its rigid pyrazole (B372694) core, coupled with the reactive carboxylic acid moiety, makes it a valuable intermediate in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of the chemical and structural properties of this compound, detailed experimental protocols for its synthesis, and visual representations of its role in metabolic and synthetic pathways.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid.[1][2] It is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a carboxylic acid functional group at the 4-position.[2][3] This structure imparts both weakly basic (pyrazole ring) and acidic (carboxylic acid) properties. It is soluble in polar solvents such as water and alcohols.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1H-pyrazole-4-carboxylic acid | [4][5] |

| Synonyms | This compound, Pyrazole-4-carboxylic acid | [4] |

| CAS Number | 37718-11-9 | [5] |

| Molecular Formula | C₄H₄N₂O₂ | [4] |

| SMILES | C1=C(C=NN1)C(=O)O | [4] |

| InChIKey | IMBBXSASDSZJSX-UHFFFAOYSA-N | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 112.09 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 282 °C (decomposes) | [3] |

| Boiling Point | 417.1 ± 18.0 °C (Predicted) | N/A |

| pKa (Strongest Acidic) | 3.43 (Predicted) | N/A |

| pKa (Strongest Basic) | 0.94 (Predicted) | N/A |

Structure and Spectroscopy

Molecular Structure

The molecule consists of a planar, aromatic pyrazole ring, which imparts significant thermal stability. The carboxylic acid group is conjugated with the pyrazole ring, influencing its electronic properties and reactivity.

Crystallographic Data

The crystal structure of 1H-pyrazole-4-carboxylic acid has been determined, and the data is available from the Cambridge Crystallographic Data Centre (CCDC).[4]

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| CCDC Deposition No. | 139857 | [4] |

| Crystal System | Data available from CCDC | N/A |

| Space Group | Data available from CCDC | N/A |

| Unit Cell Dimensions | Data available from CCDC | N/A |

| Note: Detailed crystallographic parameters are accessible through the CCDC database. |

Spectral Data

While spectral data for this compound are available from commercial sources, detailed, citable peak lists are not readily found in published literature.[4] The expected spectral characteristics are summarized below.

Table 4: Spectral Data for this compound

| Spectrum | Expected Chemical Shifts / Peaks |

| ¹H NMR | - Two singlets for the two C-H protons on the pyrazole ring (C3-H and C5-H), expected to be in the aromatic region (approx. 8.0-8.3 ppm).- A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>12 ppm).- A broad singlet for the pyrazole N-H proton. |

| ¹³C NMR | - A signal for the carboxylic carbon (-COOH) in the range of 160-170 ppm.- Signals for the three distinct carbons of the pyrazole ring. The C4 carbon bearing the carboxyl group would be significantly shifted compared to the C3 and C5 carbons. |

| FTIR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.- A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.- N-H stretching from the pyrazole ring around 3100-3300 cm⁻¹.- C=N and C=C stretching bands from the pyrazole ring in the 1400-1600 cm⁻¹ region. |

| Note: Actual spectral data should be confirmed by acquiring spectra from a commercial sample or through the cited commercial databases. |

Experimental Protocols

Synthesis of this compound

A modern and efficient synthesis of pyrazole-4-carboxylic acid derivatives proceeds from ethyl cyanoacetate (B8463686) and triethyl orthoformate, followed by cyclization, deamination, and hydrolysis. The following is a representative protocol for a related core structure, which can be adapted.[6]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

-

To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add ethyl cyanoacetate (1.0 equivalent) and triethyl orthoformate (1.2 equivalents).

-

Slowly add acetic anhydride (B1165640) (1.5 equivalents) to the stirred mixture.

-

Heat the reaction mixture to approximately 120-130°C and maintain this temperature for 2-3 hours, allowing the ethanol (B145695) byproduct to distill off.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature. The crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

-

Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate from Step 1 in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine (B178648) hydrate (B1144303) (1.0 equivalent) dropwise to the solution, maintaining the temperature below 10°C to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

-

Cool the mixture to 0-5°C to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and then with deionized water.

-

Dry the product under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to this compound This step is an adaptation for the final product.

-

Suspend the ethyl 3-amino-1H-pyrazole-4-carboxylate in an aqueous solution of sodium hydroxide (B78521) (e.g., 2.5 M).

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester to the carboxylic acid.

-

Cool the reaction mixture and acidify with a strong acid (e.g., 6 M HCl) to a pH of ~2-3, which will precipitate the this compound product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization of Pathways

Metabolic Pathway of Fomepizole

This compound is the primary metabolite of Fomepizole (4-methylpyrazole), a medication used as an antidote for methanol (B129727) and ethylene (B1197577) glycol poisoning. Fomepizole competitively inhibits the enzyme alcohol dehydrogenase (ADH), preventing the formation of toxic metabolites. Fomepizole itself is then metabolized by the cytochrome P450 system to 4-hydroxymethylpyrazole, which is further oxidized to this compound.

References

- 1. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1H-Pyrazole-4-Carboxylic Acid: CAS Number, Safety Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazole-4-carboxylic acid, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, detailed safety information, and relevant experimental protocols, tailored for researchers and professionals in drug development.

CAS Number: 37718-11-9[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1H-pyrazole-4-carboxylic acid is presented below.

| Property | Value |

| Molecular Formula | C4H4N2O2 |

| Molecular Weight | 112.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 275-280 °C |

| Solubility | Soluble in methanol (B129727) and dimethyl sulfoxide |

Safety Data

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of 1H-pyrazole-4-carboxylic acid is provided below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Given the GHS classification of 1H-pyrazole-4-carboxylic acid as a skin and eye irritant, standardized protocols for assessing these hazards are highly relevant. The following sections detail the methodologies for in vitro skin and eye irritation testing based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Test System: A three-dimensional reconstructed human epidermis model consisting of normal, human-derived epidermal keratinocytes.

-

Procedure:

-

A small amount of the test chemical (e.g., 25 µL of a liquid or 25 mg of a solid) is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).

-

Following exposure, the tissue is thoroughly rinsed to remove the test chemical.

-

The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Viability Assessment:

-

Cell viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Viable cells reduce the yellow MTT to a blue formazan (B1609692) product, which is then extracted from the tissue.

-

The amount of formazan is quantified by measuring the optical density (OD) using a spectrophotometer.

-

-

Data Interpretation:

-

The viability of the treated tissue is expressed as a percentage relative to a negative control (e.g., phosphate-buffered saline).

-

A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This method assesses the potential of a chemical to cause serious eye damage or eye irritation by evaluating its effect on a reconstructed human cornea-like epithelium model.

-

Test System: A three-dimensional reconstructed human cornea-like epithelium model composed of normal, human-derived corneal epithelial cells.

-

Procedure:

-

The test chemical is applied topically to the surface of the RhCE tissue.

-

The exposure duration is typically short (e.g., 30 minutes).

-

After exposure, the tissue is rinsed to remove the chemical.

-

A post-exposure incubation period (e.g., 2 hours) is employed.

-

-

Viability Assessment:

-

Similar to the skin irritation test, cell viability is commonly measured using the MTT assay.

-

-

Data Interpretation:

-

A chemical that results in a mean tissue viability of less than or equal to 60% is classified as an eye irritant (Category 1 or 2).

-

Chemicals with viability greater than 60% are considered non-irritating.

-

Biological Activity and Experimental Workflows

While specific signaling pathways for 1H-pyrazole-4-carboxylic acid are not extensively documented, the pyrazole (B372694) scaffold is a well-known pharmacophore present in many biologically active compounds, including antifungal agents and enzyme inhibitors. The following diagrams illustrate generalized workflows for screening compounds like 1H-pyrazole-4-carboxylic acid for such activities.

Caption: Generalized workflow for antifungal activity screening.

Caption: Generalized workflow for enzyme inhibition screening.

Conclusion

1H-Pyrazole-4-carboxylic acid (CAS No. 37718-11-9) is a chemical intermediate with clear GHS classifications indicating it is a skin and eye irritant and may cause respiratory irritation. While quantitative toxicological data is limited, the provided safety information and standardized experimental protocols offer a solid foundation for its safe handling and further investigation. The pyrazole core suggests potential for biological activity, and the outlined experimental workflows provide a roadmap for exploring its therapeutic or agrochemical potential. This guide serves as a critical resource for researchers and drug development professionals working with this versatile compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Carboxypyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Carboxypyrazole (also known as Pyrazole-4-carboxylic acid), a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₄N₂O₂ with a molecular weight of 112.09 g/mol . The spectroscopic data presented below provides key insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 13.1 (broad) | Singlet | -COOH |

| 8.1 | Singlet | C3-H, C5-H |

| 13.5 (broad) | Singlet | N-H |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| 163.5 | -COOH |

| 137.0 | C3, C5 |

| 110.0 | C4 |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3140 | N-H stretch |

| 2500-3000 (broad) | O-H stretch (carboxylic acid) |

| 1700 | C=O stretch (carboxylic acid) |

| 1540 | C=N stretch |

| 1450 | C-N stretch |

| 1320 | C-O stretch |

| 920 | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of this compound

| m/z Value | Relative Intensity | Assignment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | High | [M-OH]⁺ |

| 67 | High | [M-COOH]⁺ |

| 39 | High | |

| 38 | Moderate |

Experimental Protocols

The following sections describe the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent, commonly DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard. For ¹H NMR, the spectral width is typically around 12,000 Hz with an acquisition time of 5 seconds. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum and enhance sensitivity.

FT-IR Spectroscopy

The FT-IR spectrum is generally obtained using a Fourier Transform Infrared Spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed and ground with dry KBr powder and then pressed into a thin, transparent disk. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

Mass Spectrometry

The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is commonly operated in Electron Ionization (EI) mode at 70 eV. The resulting fragments are analyzed by a mass analyzer, and a mass spectrum is generated.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Dawn of a New Era in Therapeutics: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds

For Immediate Release

A comprehensive technical guide detailing the discovery and history of pyrazole-based compounds has been released, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper traces the journey of pyrazole (B372694) from its initial synthesis in the 19th century to its establishment as a cornerstone in modern medicine and agriculture.

The guide provides a meticulous account of the seminal moments in pyrazole chemistry, beginning with its first synthesis by German chemist Ludwig Knorr in 1883. It was Knorr's subsequent discovery of Antipyrine, the first synthetic non-opioid analgesic and antipyretic, that marked a turning point in the history of pharmaceuticals, moving from reliance on natural sources to synthetic chemistry for drug creation.

This technical guide meticulously outlines the foundational "Knorr Pyrazole Synthesis," a robust method involving the condensation of 1,3-dicarbonyl compounds with hydrazines that is still fundamental in heterocyclic chemistry today. The document further explores the evolution of synthetic methodologies and the expansion of the pyrazole chemical space.

A key feature of this whitepaper is the structured presentation of quantitative data, allowing for easy comparison of the biological activities of early pyrazole compounds. Detailed experimental protocols for historically significant syntheses are also provided, offering a practical resource for laboratory work.

To further enhance understanding, the guide includes mandatory visualizations created using the DOT language. These diagrams illustrate key signaling pathways, such as the mechanism of action of early pyrazole drugs, and depict the logical flow of historical drug discovery and development processes.

Key Milestones in the History of Pyrazole-Based Compounds

| Year | Discovery/Milestone | Significance |

| 1883 | First synthesis of a substituted pyrazole by Ludwig Knorr.[1] | Laid the foundation for the entire class of pyrazole-based compounds. |

| 1887 | Synthesis of Antipyrine (phenazone) by Ludwig Knorr. | Marked the advent of synthetic analgesics and antipyretics, shifting the paradigm of drug discovery. |

| 1898 | Pyrazole synthesized from acetylene (B1199291) and diazomethane (B1218177) by Hans von Pechmann. | Provided an alternative synthetic route to the parent pyrazole ring. |

| 1959 | Isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds.[2] | Demonstrated that the pyrazole nucleus is not exclusively a product of synthetic chemistry. |

Mechanism of Action: Antipyrine and Cyclooxygenase Inhibition

Early pyrazole-based drugs like Antipyrine exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[3] Antipyrine is a non-selective inhibitor of both COX-1 and COX-2.[3]

Experimental Protocols

The Knorr Pyrazole Synthesis (1883)

The foundational synthesis of a pyrazole derivative as described by Ludwig Knorr involved the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118).

Procedure:

-

Equal weights of ethyl acetoacetate and phenylhydrazine are mixed.

-

The mixture is gently warmed. A vigorous reaction ensues, and the temperature rises to approximately 100°C.

-

The reaction mixture is allowed to cool, during which it solidifies into a crystalline mass.

-

The product, 1-phenyl-3-methyl-5-pyrazolone, is purified by recrystallization from hot water.

The Drug Development Workflow in the Late 19th Century

The discovery of Antipyrine occurred during a transformative period in pharmaceutical research. The process was characterized by a blend of systematic chemical synthesis and empirical biological testing.

This in-depth technical guide serves as an invaluable resource for understanding the origins and development of pyrazole-based compounds, a class of molecules that continues to yield significant advancements in science and medicine.

References

The Synthesis of Pyrazole Carboxylic Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole (B372694) carboxylic acids represent a cornerstone in medicinal chemistry and drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds. The incorporation of a carboxylic acid group provides a critical handle for modulating physicochemical properties, improving pharmacokinetic profiles, and establishing key interactions with biological targets. This technical guide provides an in-depth overview of the core synthetic strategies for accessing this vital class of molecules, with a focus on practical methodologies, quantitative data, and detailed experimental protocols. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5]

Core Synthetic Strategies

The synthesis of pyrazole carboxylic acids can be broadly categorized into three main approaches:

-

Construction of the pyrazole ring with a pre-installed carboxylic acid or ester functionality. This is the most common approach and involves the cyclization of acyclic precursors.

-

Functionalization of a pre-formed pyrazole ring. This involves the introduction of a carboxylic acid group onto an existing pyrazole scaffold.

-

Synthesis from other heterocyclic systems. This involves the transformation of other ring systems into the pyrazole core.

This guide will delve into the most prevalent and synthetically useful methods within these categories.

I. Construction of the Pyrazole Ring

The de novo synthesis of the pyrazole ring is the most versatile approach to pyrazole carboxylic acids, allowing for a wide range of substitution patterns.

Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis is a classic and highly reliable method that involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.[6][7][8][9][10][11][12] When a β-ketoester is used as the 1,3-dicarbonyl component, a pyrazole ester is obtained, which can then be hydrolyzed to the corresponding carboxylic acid.

A general workflow for the Knorr synthesis of pyrazole carboxylic acids is as follows:

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid

A reported synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid involves the reaction of diethyl oxalate (B1200264) with 3,3-dimethoxybutan-2-one (B1329833) to form an intermediate, which is then reacted with hydrazine hydrochloride.[13]

Table 1: Examples of Knorr Synthesis for Pyrazole Carboxylic Acid Precursors

| R1 | R2 | R3 | Hydrazine | Catalyst/Solvent | Product | Yield (%) | Reference |

| Me | H | COOEt | Hydrazine hydrate | Acetic acid/Ethanol | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | - | [1] |

| Ph | H | COOEt | Phenylhydrazine | - | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | - | [1] |

| Me | H | COMe | Phenylhydrazine | Acetic acid/Ethanol | 1-(1,5-diphenyl-1H-pyrazol-3-yl)ethanone | High | [4] |

[3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions provide a powerful and often regioselective route to pyrazoles. The reaction of a diazo compound (as the 1,3-dipole) with an alkyne is a common strategy.[14][15] When an α-diazocarbonyl compound is used, the resulting pyrazole directly bears an ester or related functionality.

Caption: [3+2] Cycloaddition for pyrazole synthesis.

Another important [3+2] cycloaddition involves the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkenes.[16]

Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles

The synthesis of pyrazoles via 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating, and with α-diazocarbonyl substrates, the reactions can be conducted under solvent-free conditions to afford the pyrazole products in high yields without any work-up or purification.[14]

Table 2: Synthesis of Pyrazoles via Cycloaddition

| Diazo Compound | Alkyne | Conditions | Product | Yield (%) | Reference |

| Ethyl diazoacetate | Phenylacetylene | Heat | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | High | [14] |

| Methyl diazoacetate | Dimethyl acetylenedicarboxylate | Heat | Dimethyl 1H-pyrazole-3,4-dicarboxylate | High | [14] |

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrazole carboxylic acid esters in a single step. A common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[17][18]

Caption: Multicomponent synthesis of pyrazole esters.

Experimental Protocol: One-Pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives

A mixture of ethyl acetoacetate (B1235776) (10 mmol), an aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a catalytic amount of magnetic ionic liquid ([bmim][FeCl4]) are reacted with a flow of oxygen. The reaction progress is monitored by TLC. After completion, the magnetic ionic liquid is separated by a magnet, and the product is purified by recrystallization from isopropanol, affording yields of 75-92%.[17]

II. Functionalization of a Pre-formed Pyrazole Ring

Oxidation of Alkyl Substituents

A straightforward method to introduce a carboxylic acid group is the oxidation of an alkyl group, typically a methyl group, on a pre-existing pyrazole ring.[19][20][21] Common oxidizing agents include potassium permanganate (B83412) (KMnO4).

Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

3,5-Dimethyl-1H-pyrazole (0.818 mol) is dissolved in 700 mL of water at 70°C. Potassium permanganate (3.271 mol) is added while maintaining the temperature below 90°C. After cooling, the manganese dioxide precipitate is filtered off. The filtrate is acidified to pH 2 with HCl, and the precipitated product is collected by filtration. The yield is 33%.[20]

Table 3: Oxidation of Substituted Pyrazoles

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole | KMnO4 | 1H-Pyrazole-3,5-dicarboxylic acid | 33 | [20] |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | KMnO4 | 1H-Pyrazole-3,5-dicarboxylic acid | - | [21] |

Vilsmeier-Haack Reaction followed by Oxidation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. The resulting pyrazole-4-carboxaldehyde can then be oxidized to the corresponding carboxylic acid.[17][22][23]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sid.ir [sid.ir]

- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 19. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 21. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

4-Carboxypyrazole: A Versatile Scaffold in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxypyrazole, a heterocyclic carboxylic acid, has emerged as a cornerstone building block in the field of organic synthesis. Its unique structural features, including the presence of a reactive carboxylic acid moiety and a stable pyrazole (B372694) ring, render it an exceptionally versatile precursor for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and its pivotal role in the development of novel pharmaceuticals, agrochemicals, and functional materials. Detailed experimental protocols for key synthetic transformations and a thorough examination of its application in medicinal chemistry, particularly as a scaffold for kinase and enzyme inhibitors, are presented. Furthermore, this guide elucidates the signaling pathways modulated by this compound derivatives and showcases its utility in the burgeoning field of metal-organic frameworks (MOFs). All quantitative data has been systematically organized into tables for facile comparison, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying principles.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous clinically approved drugs. The incorporation of a carboxylic acid group at the 4-position of the pyrazole ring bestows upon the molecule a valuable handle for a wide range of chemical modifications. This strategic functionalization allows for the facile introduction of various pharmacophores and the modulation of physicochemical properties, making this compound an attractive starting material for the synthesis of targeted therapeutics and other functional organic molecules. Its ability to participate in a multitude of reactions, including amidation, esterification, and as a ligand in coordination chemistry, underscores its significance as a versatile building block.

Physicochemical Properties of this compound

This compound, also known as pyrazole-4-carboxylic acid, is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂ | [1] |

| Molecular Weight | 112.09 g/mol | [1] |

| Melting Point | 275-280 °C (decomposes) | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in hot water and polar organic solvents | |

| pKa | ~3.5 |

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several efficient synthetic routes. The Vilsmeier-Haack reaction and multicomponent reactions are among the most prominent and versatile methods employed.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole synthesis, this reaction is typically used to introduce a formyl group at the 4-position, which can then be oxidized to the desired carboxylic acid. A general workflow for this process is depicted below.

Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [2]

-

Preparation of the Vilsmeier Reagent: To a flask containing N,N-dimethylformamide (DMF, 10 mL), phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) is added dropwise with stirring at 0-5 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.[2]

-

Formylation: The appropriate hydrazone (4 mmol) is added to the prepared Vilsmeier reagent.[2] The reaction mixture is then stirred at 60-65 °C for 3 hours.[2]

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The resulting solution is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the desired 4-formylpyrazole derivative.[2]

-

Oxidation to Carboxylic Acid: The 4-formylpyrazole derivative is then oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazole-4-carboxylates.

Experimental Protocol: One-Pot Synthesis of Ethyl 1,3,5-trisubstituted-1H-pyrazole-4-carboxylates [3]

-

Reaction Setup: A mixture of a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), an aldehyde (10 mmol), a hydrazine (B178648) derivative (10 mmol), and a catalytic amount of a magnetic ionic liquid ([bmim][FeCl₄], 1.5 mmol) is placed in a round-bottom flask.[3]

-

Reaction Conditions: The reaction is carried out under a flow of oxygen. The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Purification: Upon completion, the magnetic ionic liquid catalyst is separated using an external magnet. The supernatant is decanted, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from isopropanol (B130326) to yield the pure pyrazole-4-carboxylic acid ethyl ester derivative.[3] Yields for this method are reported to be in the range of 75-92%.[3]

Caption: General workflow for the multicomponent synthesis of pyrazole-4-carboxylate esters.

Applications in Organic Synthesis

This compound serves as a versatile platform for the synthesis of a wide range of biologically active compounds and functional materials.

Drug Development

The this compound scaffold is a prominent feature in the design of various therapeutic agents, particularly enzyme and receptor inhibitors.

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is implicated in the pathogenesis of numerous cancers. Consequently, FGFRs have emerged as critical targets for cancer therapy. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent and selective pan-FGFR covalent inhibitors.[4]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

Caption: Simplified FGFR signaling pathway and the inhibitory action of 5-amino-1H-pyrazole-4-carboxamide derivatives.

Quantitative Data: Biological Activity of FGFR Inhibitors

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR2 V564F IC₅₀ (nM) | Cell Line (NCI-H520) IC₅₀ (nM) | Reference |

| 10h | 46 | 41 | 99 | 62 | 19 | [4] |

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 1-Phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase.[5]

Xanthine Oxidase Metabolic Pathway

Caption: The role of xanthine oxidase in purine metabolism and its inhibition by 1-phenyl-pyrazole-4-carboxylic acid derivatives.

Quantitative Data: Xanthine Oxidase Inhibitory Activity

| Compound | XOR IC₅₀ (nM) | Reference |

| 16c | 5.7 | [5] |

| 16d | 5.7 | [5] |

| 16f | 4.2 | [5] |

| Febuxostat (control) | 5.4 | [5] |

Agrochemicals

Pyrazole-4-carboxamides have been extensively investigated as potent fungicides. These compounds often target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of fungal respiration and ultimately cell death.

Experimental Protocol: Synthesis of Pyrazole-4-carboxamides as Fungicides [6][7]

-

Esterification and Methylation: Ethyl 1H-pyrazole-4-carboxylate is methylated using dimethyl sulfate (B86663) in the presence of sodium bicarbonate to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.[6]

-

Saponification: The resulting ester is saponified using a solution of sodium hydroxide (B78521) in a mixture of water and ethanol to afford 1-methyl-1H-pyrazole-4-carboxylic acid.[6]

-

Acid Chloride Formation: The carboxylic acid is then converted to the corresponding acid chloride by refluxing with thionyl chloride.[6]

-

Amidation: Finally, the pyrazole acid chloride is reacted with various substituted amines in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) to furnish the target pyrazole-4-carboxamide derivatives.[6][7]

Quantitative Data: Antifungal Activity of Pyrazole-4-carboxamides

| Compound | Alternaria solani EC₅₀ (µg/mL) | Fusarium oxysporum Inhibition at 100 µg/mL (%) | Reference |

| 8d | - | 100 | [8][9] |

| 8j | 3.06 | >90 | [8][9] |

Functional Materials: Metal-Organic Frameworks (MOFs)

This compound and its derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs). The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.[10]

Experimental Protocol: Solvothermal Synthesis of a Cd-MOF [10]

-

Reaction Mixture: A mixture of 1H-pyrazole-4-carboxylic acid (Hpzca), cadmium nitrate (B79036) tetrahydrate, and a solvent such as N,N-dimethylformamide (DMF) is placed in a Teflon-lined stainless steel autoclave.

-

Solvothermal Reaction: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

-

Isolation and Characterization: After cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried. The structure of the MOF is then determined by single-crystal X-ray diffraction. One such synthesized complex, {[Cd(Hpzca)₂(H₂O)₃]·H₂O}n, forms a 1D polymer.[10]

Conclusion

This compound has firmly established itself as a highly valuable and versatile building block in contemporary organic synthesis. Its facile synthesis and the reactivity of its functional groups have enabled the creation of a vast library of derivatives with significant applications in drug discovery, agrochemicals, and materials science. The ability to fine-tune the biological activity and material properties through systematic structural modifications of the this compound scaffold ensures its continued importance in the development of innovative chemical entities. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and scientists working in these dynamic fields, facilitating the further exploration and exploitation of this remarkable heterocyclic compound.

References

- 1. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. sid.ir [sid.ir]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

Physical properties of 4-Carboxypyrazole such as melting point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Carboxypyrazole (also known as Pyrazole-4-carboxylic acid), a heterocyclic compound of interest in medicinal chemistry and agrochemical development.[1][2] Understanding these properties is fundamental for its synthesis, purification, formulation, and application in research and development.

Core Physicochemical Properties

This compound is an organic compound featuring a five-membered pyrazole (B372694) ring substituted with a carboxylic acid group at the 4-position.[1] This structure contributes to its acidic nature and its physical characteristics, such as a high melting point and solubility in polar solvents.[1] It typically presents as a white to off-white crystalline solid or powder.[1][3][4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. These values are essential for laboratory handling, reaction setup, and analytical method development.

| Property | Value | Notes | Source |

| Molecular Formula | C₄H₄N₂O₂ | - | [1][3][5] |

| Molecular Weight | 112.09 g/mol | - | [5] |

| Melting Point | 275 - 282 °C | Decomposes upon melting. | [3][4] |

| Water Solubility | 75.1 g/L | Predicted value. | [6] |

| General Solubility | Soluble | Soluble in polar solvents like water and alcohols. | [1] |

| Appearance | White to off-white crystalline solid/powder | - | [1][3][4] |

Metabolic Relationship

This compound is a known human metabolite of Fomepizole (4-methylpyrazole), a drug used as an antidote for methanol (B129727) and ethylene (B1197577) glycol poisoning.[6] The metabolic pathway is a straightforward oxidation of the methyl group.

Caption: Metabolic conversion of Fomepizole to this compound.

Experimental Protocols

Detailed experimental data for the physical properties of this compound are not extensively published. However, the following sections describe standard methodologies for determining melting point and solubility, which are applicable to this compound.

The melting point of a crystalline solid like this compound is typically determined using the capillary melting point method. This technique involves heating a small sample in a sealed capillary tube and observing the temperature range over which it melts.

Workflow for Melting Point Determination

Caption: Standard workflow for melting point determination.

Protocol:

-

Sample Preparation: A small amount of dry, purified this compound is finely ground and packed into a thin-walled capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady, slow rate.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded, as is the temperature at which the entire sample becomes liquid. This range is reported as the melting point. Given that this compound decomposes, the temperature at which decomposition (e.g., charring) begins is noted.[3]

To quantitatively determine the solubility of this compound in a specific solvent (e.g., water, ethanol), the isothermal shake-flask method is a reliable and widely used technique.[7]

Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a precise volume of the solvent of interest. This ensures that a saturated solution is formed at equilibrium.[7]

-

Equilibration: The vial is sealed and placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.[7]

-

Sample Separation: After equilibration, the agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant is carefully withdrawn.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The result is reported as the solubility at that specific temperature.

References

- 1. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrazole-4-carboxylic acid [chembk.com]

- 4. Pyrazole-4-carboxylic Acid 37718-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Carboxypyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-carboxypyrazole, a key building block in the development of pharmaceuticals and other bioactive molecules. The synthesis is presented as a two-step process, beginning with the formation of an ester intermediate, ethyl pyrazole-4-carboxylate, followed by its hydrolysis to yield the final carboxylic acid product.

Experimental Protocols

Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of the ethyl ester intermediate via the cyclocondensation of (ethoxycarbonyl)malondialdehyde and hydrazine (B178648).

Materials and Reagents:

-

(Ethoxycarbonyl)malondialdehyde (ethyl 2-formyl-3-oxopropanoate)

-

Hydrazine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (for column chromatography)

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde in 150 mL of ethanol.[1]

-

Cool the solution in an ice bath.

-

Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution with stirring.[1]

-

Remove the ice bath and continue stirring the reaction mixture at room temperature for 17 hours.[1]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.[1]

-

The resulting residue is then purified by silica gel column chromatography, eluting with a mixture of dichloromethane and ethyl acetate.[1]

-

Combine the fractions containing the product and remove the solvent under vacuum to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.[1]

Part 2: Synthesis of this compound

This section details the hydrolysis (saponification) of ethyl 1H-pyrazole-4-carboxylate to the final product, this compound.

Materials and Reagents:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Dissolve the ethyl 1H-pyrazole-4-carboxylate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.[2]

-

Heat the mixture to reflux and maintain with stirring for approximately 4 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into water and perform an extraction with ethyl ether (e.g., 2 x 50 mL) to remove any unreacted ester.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic.

-

Extract the product from the acidified aqueous layer using ethyl ether (e.g., 3 x 80 mL).[2]

-

Combine the organic extracts and wash them with water, followed by drying over anhydrous sodium sulfate.[2]

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactant | Moles (mmol) | Reagent | Moles (mmol) | Solvent | Temperature | Time (h) | Product | Yield (%) |

| 1 | (Ethoxycarbonyl)malondialdehyde | 192 | Hydrazine | 193 | Ethanol | Room Temp. | 17 | Ethyl 1H-pyrazole-4-carboxylate | 72.4[1] |

| 2 | Ethyl 1H-pyrazole-4-carboxylate | - | NaOH | - | Methanol/Water | Reflux | 4 | This compound | >95 (Typical) |

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

References

Microwave-Assisted Synthesis of 4-Carboxypyrazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 4-carboxypyrazole derivatives. It highlights the advantages of microwave irradiation over conventional heating methods and explores the applications of these compounds in drug discovery and agrochemical research, with a focus on their roles as kinase and succinate (B1194679) dehydrogenase inhibitors.

Introduction

Pyrazole-4-carboxylic acid and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These scaffolds are integral to the development of new therapeutic agents and agrochemicals. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of these valuable compounds, offering significant advantages in terms of reaction speed, yield, and energy efficiency compared to traditional heating methods. This technology allows for rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often cleaner reaction profiles.[1][2][3]

Applications of this compound Derivatives

The unique structural features of this compound derivatives make them versatile scaffolds in medicinal and agricultural chemistry.

In Drug Development:

-

Anticancer Agents: A primary application of these derivatives is in oncology. They have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4] By targeting kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Rho-associated kinase (ROCK), these compounds can disrupt the cell cycle, inhibit tumor growth, and induce apoptosis.[4][5][6][7][8][9][10]

-

Anti-inflammatory and Analgesic Agents: Certain pyrazole (B372694) derivatives exhibit potent anti-inflammatory and analgesic properties.

-

Antibacterial and Antifungal Agents: The pyrazole nucleus is a key component in a variety of antimicrobial agents.

In Agrochemicals:

-

Fungicides: this compound carboxamides have been successfully developed as fungicides that target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production.[11][12][13][14]

-

Herbicides and Insecticides: The pyrazole scaffold is also found in various herbicidal and insecticidal compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis offers a significant improvement over conventional heating methods for preparing this compound derivatives, primarily through accelerated reaction times and increased yields.

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of this compound derivatives, starting from hydrazones.

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Microwave-Assisted Vilsmeier-Haack Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a pyrazole-4-carbaldehyde, a key precursor to 4-carboxypyrazoles, using a microwave-assisted Vilsmeier-Haack reaction.

Materials:

-

1-(1-phenylethylidene)-2-phenylhydrazine (hydrazone)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Potassium carbonate (K₂CO₃) solution

-

Ethanol (B145695) or Acetonitrile

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Preparation of the Vilsmeier-Haack Reagent: In a flask, cool DMF in an ice bath. Slowly add POCl₃ dropwise with constant stirring.

-

Reaction Setup: To the prepared Vilsmeier-Haack reagent, add a solution of 1-(1-phenylethylidene)-2-phenylhydrazine in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile).[15]

-

Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at a specified power and temperature for a short duration. Typical conditions can range from 200W for 5-15 minutes.[15]

-

Work-up: After the reaction is complete, pour the mixture onto crushed ice.

-

Neutralization: Neutralize the solution with a potassium carbonate solution until it reaches a basic pH.

-

Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Comparison: Conventional vs. Microwave Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 2-7 hours | 5-15 minutes | [15] |

| Temperature | 70-80 °C | 90 °C | [16] |

| Yield | Moderate | High (often >80%) | [17] |

Protocol 2: Microwave-Assisted Synthesis of Ethyl 1H-pyrazole-4-carboxylates

This protocol outlines a one-pot, three-component synthesis of a pyrazole-4-carboxylic acid ester derivative under microwave irradiation.

Materials:

-

Ethyl acetoacetate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Hydrazine (B178648) derivative (e.g., phenylhydrazine)

-

Ethanol

-

Formic acid (catalyst)

Equipment:

-

Microwave reactor

-

Reaction vessel suitable for microwave synthesis

Procedure:

-

Reaction Mixture Preparation: In a microwave-compatible reaction vessel, mix ethyl acetoacetate, the aromatic aldehyde, and the hydrazine derivative in ethanol.

-

Catalyst Addition: Add a catalytic amount of formic acid to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 4-7 minutes.[1][2]

-

Work-up: After cooling, the reaction mixture is typically poured into cold water to precipitate the product.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Data Summary: Microwave Synthesis of Pyrazole Derivatives

| Product Type | Reactants | Microwave Conditions | Yield | Reference |

| Pyrazole-4-carbaldehydes | Hydrazones, Vilsmeier Reagent | 200 W, 5-15 min | >80% | [15] |

| Pyrazole-4-carboxylates | Hydrazones, Acetoacetates | Solvent-free, 3-5 min | Quantitative | [18] |

| Pyrazole Derivatives | Propanoyl hydrazine, Aldehydes | 4-7 min | 78-92% | [1][2] |

Signaling Pathways and Mechanisms of Action

This compound Derivatives as Kinase Inhibitors in Cancer

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in cell cycle regulation and signal transduction.

CDK Inhibition Pathway:

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their inhibition by this compound derivatives can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK pathway by this compound derivatives.

EGFR Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. This compound derivatives can block this pathway.[9][10][19][20]

Caption: Inhibition of the EGFR signaling pathway.

This compound Derivatives as Succinate Dehydrogenase Inhibitors (SDHIs) in Fungi

In fungi, this compound carboxamides act as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Mechanism of SDH Inhibition:

Caption: Inhibition of fungal succinate dehydrogenase.

Conclusion

Microwave-assisted synthesis is a highly efficient and green method for the preparation of this compound derivatives. This technology significantly reduces reaction times and improves yields, facilitating the rapid generation of diverse compound libraries for screening in drug discovery and agrochemical research. The potent and varied biological activities of these compounds, particularly as kinase inhibitors for cancer therapy and SDH inhibitors for fungal control, underscore their importance and potential for further development. The protocols and data presented herein provide a valuable resource for researchers in these fields.

References

- 1. Microwave-Induced Synthesis of Some Novel Fungicidal Pyrazole Derivatives | Journal of Nepal Chemical Society [nepjol.info]

- 2. Microwave-Induced Synthesis of Some Novel Fungicidal Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. degres.eu [degres.eu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. dovepress.com [dovepress.com]

One-Pot Synthesis of Substituted Pyrazole-4-Carboxylic Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole-4-carboxylic acids are a pivotal class of heterocyclic compounds widely recognized for their diverse biological activities, forming the core scaffold of numerous pharmaceutical agents. Traditional multi-step synthetic routes to these molecules are often plagued by drawbacks such as low overall yields, tedious purification procedures, and significant waste generation. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted pyrazole-4-carboxylic acids and their ester precursors. These methods leverage multicomponent reactions, offering advantages in terms of operational simplicity, time- and cost-effectiveness, and alignment with the principles of green chemistry.

Introduction

The pyrazole (B372694) nucleus is a prominent feature in a vast array of compounds with important biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipyretic properties.[1] The synthesis of pyrazole-4-carboxylic acid derivatives, in particular, has garnered significant attention in medicinal chemistry. The classic approach to pyrazole synthesis, the Knorr cyclocondensation, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[2][3] Modern synthetic strategies have evolved to incorporate this key reaction into one-pot, multicomponent methodologies, where the 1,3-dicarbonyl intermediate is generated in situ.[2][4] This approach streamlines the synthetic process, enhancing efficiency and atom economy.

This document outlines robust and versatile one-pot protocols for the synthesis of substituted pyrazole-4-carboxylic acid esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids. The primary focus is on a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine derivative.

Three-Component One-Pot Synthesis of Pyrazole-4-Carboxylate Esters

A highly efficient and widely applicable one-pot synthesis of substituted pyrazole-4-carboxylate esters involves the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative. This reaction can be catalyzed by various agents, including Lewis acids and ionic liquids, to afford high yields of the desired products.[1][2]

General Reaction Scheme

Caption: General workflow for the three-component one-pot synthesis.

Experimental Protocols

Protocol 1: Magnetic Ionic Liquid Catalyzed Synthesis

This protocol utilizes a recyclable magnetic ionic liquid, 1-butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]), as a catalyst under mild, solvent-free conditions with oxygen as a green oxidant.[1]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Magnetic ionic liquid ([bmim][FeCl₄])

-

Oxygen supply

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (B1235776) (10 mmol), hydrazine derivative (10 mmol), and freshly prepared [bmim][FeCl₄] (1.5 mmol).

-

Introduce a flow of oxygen into the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate to the reaction mixture.

-

Separate the magnetic ionic liquid catalyst using an external magnet.

-

Wash the catalyst with ethyl acetate and dry under vacuum for reuse.

-

Evaporate the solvent from the product solution under reduced pressure.

-

Recrystallize the crude product from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester derivative.

Protocol 2: Ytterbium(III) Perfluorooctanoate Catalyzed Synthesis

This method employs Yb(PFO)₃ as a mild and highly efficient Lewis acid catalyst.[2]

Materials:

-

Aldehyde

-

β-Ketoester

-

Hydrazine derivative

-

Ytterbium(III) perfluorooctanoate (Yb(PFO)₃)

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

To a solution of the aldehyde and β-ketoester in the chosen solvent, add the hydrazine derivative.

-

Add a catalytic amount of Yb(PFO)₃ to the mixture.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature to reflux) and monitor by TLC.

-

After the reaction is complete, quench the reaction and perform a standard aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.

Data Presentation: Synthesis of Various Pyrazole-4-Carboxylate Esters

The following table summarizes the synthesis of various pyrazole-4-carboxylate esters using the three-component one-pot method with a magnetic ionic liquid catalyst.

| Entry | Aldehyde (R¹) | β-Ketoester (R²) | Hydrazine (R³) | Product | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Ethyl 5-(4-chlorophenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 90 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Ethyl 5-(4-methoxyphenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 88 |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Ethyl 5-(4-nitrophenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 85 |

| 5 | Benzaldehyde | Methyl acetoacetate | Phenylhydrazine | Methyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate | 89 |

| 6 | Benzaldehyde | Ethyl acetoacetate | Hydrazine hydrate | Ethyl 5-phenyl-3-methyl-1H-pyrazole-4-carboxylate | 78 |

| 7 | Propanal | Ethyl acetoacetate | Phenylhydrazine | Ethyl 3-methyl-1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | 75 |

Data is representative and compiled from literature reports.[1]

Saponification to Pyrazole-4-Carboxylic Acids

The synthesized pyrazole-4-carboxylate esters can be readily hydrolyzed to the corresponding carboxylic acids via saponification.

General Reaction Scheme

Caption: Workflow for the saponification of pyrazole esters.

Experimental Protocol

Materials:

-

Substituted pyrazole-4-carboxylate ester

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-